Journal Name:Journal of Inclusion Phenomena and Macrocyclic Chemistry
Journal ISSN:1388-3127
IF:1.925
Journal Website:https://link.springer.com/journal/10847
Year of Origin:0
Publisher:Kluwer Academic Publishers
Number of Articles Per Year:80
Publishing Cycle:
OA or Not:Not
Characterization and qualitative evaluation of cassava starch-chitosan edible food wrap enriched with culinary leaf powders for eco-friendly food packaging applications.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-06-01 , DOI: 10.1177/10820132231179492
Cassava starch-based edible food wraps were prepared by incorporating leaf powder from Indian curry leaf and Malabar bay leaf, reinforced with different (0.2, 0.4, 0.6, 0.8) wt.% of chitosan. Eleven combinations of films were prepared and their sensory acceptability, physical properties, Fourier-transform infrared spectroscopic (FTIR) spectrum, and scanning electron microscopy (SEM) image, were evaluated. The thickness of the films ranged from 0.198  ±  0.12 to 0.372  ±  0.27 mm. Tensile strength was reported to be the highest (40.71  ±  1.21 MPa) in the curry leaf powder incorporated sample. Maximum elongation at break was reported by bay leaf powder incorporated (5.8  ±  1.59%) sample. The Young's modulus values were observed to be increasing along with the concentration of chitosan. Maximum seal strength values were reported by curry leaf powder incorporated film with 0.8% chitosan (2.93  ±  0.22 N/mm). The leaf powder incorporated samples reported a higher flavonoid content compared to the control. The color analysis (L*, a*, b*) of the films was identical to the natural leaf color. The SEM images indicated a rough texture for the leaf powder incorporated films. The FTIR evaluation confirmed the presence of the respective functional groups. The statistical evaluation done by statistical package for social sciences software showed that all the data were significantly different (P ≤ 0.05.). The study demonstrated the potential of incorporation of leaf powder and chitosan to enhance the properties of starch-based edible packaging.
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Analysis and health risk assessments of heavy metals and nitrate migration into pickle beverages
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-04-04 , DOI: 10.1177/10820132231166724
This research aimed to investigate the levels of heavy metals (lead, cadmium, inorganic arsenic, and aluminium) and nitrate contaminants in pickle beverages sold in the Turkey market produced from ...
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Assessment of physicochemical parameters, bioactive compounds, biological activities, and nutritional value of the most two commercialized pollen types of date palm (Phoenix dactylifera L.) in Morocco
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-04-16 , DOI: 10.1177/10820132231168914
The pollen of date palm (Phoenix dactylifera L.) is known for its nutritional value and implications as a health-promoting component. Due to its low cost, date palm pollen crushed with its spadix i...
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Green alternative for sodium metabisulfite substitution: Comparison of bacterial and fungal proteases effect in hard biscuit making
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-22 , DOI: 10.1177/10820132231152279
Sodium metabisulfite is one of the most employed reducing agents in hard biscuit making. The recent results about its adverse effects on human health have pushed us to look in new safer and greener...
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Biodegradable sodium alginate films incorporated with lycopene and β-carotene for food packaging purposes
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-05-01 , DOI: 10.1177/10820132231172362
Incorporating carotenoids into sodium alginate films can give them functional properties for food packaging applications. The lycopene and β-carotene were included in the biopolymer matrix at 0.1%,...
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Bacteriophages as an alternative for biological control of biofilm-forming Salmonella enterica
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2022-12-18 , DOI: 10.1177/10820132221144341
Salmonellosis is one of the most common foodborne diseases worldwide. Surface adherence and biofilm formation are among the main strategies evolved by Salmonella to survive under harsh conditions a...
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Development of novel heat-treated sausage with Pleurotus ostreatus: Low energy, enhanced bioactivity, reduced amount of meat and fat
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-02 , DOI: 10.1177/10820132221147079
The use of Pleurotus ostreatus to reduce calories and increase bioactivity in processed meat products is an increasingly common practice. In this study, a novel sausage containing P. ostreatus was ...
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Influence of hydrocolloids and natural emulsifier in the physical stability of UHT oat beverage.
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-06-02 , DOI: 10.1177/10820132231176875
This study aimed to improve the physical stability of ultra-high temperature (UHT) oat beverage by adding hydrophilic colloids (guar gum [GG] and xanthan gum [XG]) and a natural emulsifier (soluble soybean polysaccharide [SSPS]). The stability of the oat beverage was characterized by particle size, zeta potential, rheological properties, Fourier-transform infrared (FTIR) spectroscopy, backscattered light intensity (ΔBS), and microstructure. The results indicated that XG reduced the average particle size and size distribution of the beverage, indicating that XG could prevent particle aggregation. GG increases the apparent viscosity of the oat beverage without affecting the zeta potential. When SSPS was added to the oat beverage, it increased the absolute value of the zeta potential and the infrared absorption peak intensity, while the average particle size and backscattered light intensity (ΔBS) decreased, resulting in a more uniform microstructure. The zeta potential reached a maximum value of 32.12 when GG, XG, and SSPS were combined, indicating that the physical stability of the oat beverage was effectively improved when all three were present simultaneously. This study may provide some suggestions for the industrial production of low-viscosity cereal beverages with good stability.
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Effect of different fibre addition on cookie dough and texture
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-03-08 , DOI: 10.1177/10820132231162475
Different commercial fibres from bamboo (BAM), cocoa (COC), psyllium (PSY), chokeberry (ARO) and citrus (CIT) were characterized for technological (oil- and water-holding capacity, solubility and b...
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Effect of non-thermal ultraviolet and ultrasound technologies on disinfection of meat preparation equipment in catering industry
Journal of Inclusion Phenomena and Macrocyclic Chemistry ( IF 1.925 ) Pub Date: 2023-01-11 , DOI: 10.1177/10820132221151097
In recent years, ultraviolet and ultrasound treatments are gaining attraction as promising green decontamination technologies to ensure microbial safety in food industry. Decontamination by ultravi...
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.70 53 Science Citation Index Science Citation Index Expanded Not
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